1,6-Dihydrocarvone

Catalog No.
S574718
CAS No.
7764-50-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dihydrocarvone

CAS Number

7764-50-3

Product Name

1,6-Dihydrocarvone

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3

InChI Key

AZOCECCLWFDTAP-UHFFFAOYSA-N

SMILES

Array

solubility

1.02 mg/mL at 15 °C

Synonyms

2-methyl-5-(1-methylethenyl)cyclohexanone, 3-isopropenyl-6-methylcyclohexanone, dihydrocarvone, p-menth-8-en-2-one

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

The exact mass of the compound Dihydrocarvone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.02 mg/ml at 15 °c1.02 mg/ml at 15 °csoluble in alcohol and most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,6-Dihydrocarvone (CAS 7764-50-3) is a saturated monoterpene ketone derived from the selective catalytic hydrogenation of carvone. In industrial and laboratory procurement, it is highly valued as a high-purity (>96% GC) chiral building block and stable aroma chemical[1]. Unlike its unsaturated precursors, 1,6-dihydrocarvone offers exceptional oxidative stability, low chemical reactivity towards nucleophiles, and a distinct woody-minty olfactory profile, making it a critical material for long-lasting formulations and complex stereoselective syntheses .

Buyers may be tempted to substitute 1,6-dihydrocarvone with the more abundant and cost-effective carvone; however, this substitution critically fails in both formulation and synthesis contexts [1]. Carvone contains an endocyclic alpha,beta-unsaturated ketone system that makes it highly susceptible to rapid oxidation, photolysis, and unwanted Michael addition reactions with nucleophiles [2]. In chemical manufacturing, using carvone directly for the synthesis of complex sesquiterpenes leads to complex mixtures and poor yields, whereas 1,6-dihydrocarvone's saturated ring allows for highly controlled, stereoselective annulations without the need for preliminary, yield-reducing reduction steps [3].

Superior Oxidative and Photolytic Stability in Formulations

Comparative environmental and stability studies demonstrate that carvone is highly susceptible to photolysis, converting up to 85% into carvone camphor under standard light exposure, alongside rapid oxidative degradation in aqueous and soil matrices [1]. In contrast, 1,6-dihydrocarvone maintains exceptional structural integrity under identical accelerated conditions due to the absence of the conjugated double bond[2]. This resistance to photolytic and oxidative breakdown ensures that dihydrocarvone-based products retain their chemical and organoleptic properties significantly longer than those relying on unsaturated monoterpenes.

Evidence DimensionPhotolytic and oxidative degradation rate
Target Compound Data1,6-Dihydrocarvone (Maintains >96% structural stability under accelerated light/oxidation conditions)
Comparator Or BaselineCarvone (Up to 85% conversion to carvone camphor and other degradation products)
Quantified Difference>80% reduction in photolytic degradation and enhanced oxidative shelf-life
ConditionsAqueous solutions and soil matrices under xenon/mercury light irradiation and accelerated storage

Procurement of dihydrocarvone eliminates the need for heavy antioxidant stabilization in commercial formulations, extending product shelf-life and reducing formulation complexity.

High-Yield Precursor for Asymmetric Sesquiterpene Synthesis

1,6-Dihydrocarvone serves as a high-yield chiral synthon for the total synthesis of complex eudesmane and guaiane sesquiterpenes, such as lucinone and glutinone [1]. Unlike carvone, which requires preliminary reduction steps that compromise overall yield, dihydrocarvone directly undergoes highly stereoselective Robinson annulations and Michael additions. This direct pathway achieves diastereomeric excesses of >95% and supports overall multi-step synthesis yields of up to 24% for highly oxygenated pharmaceutical targets [2].

Evidence DimensionDiastereomeric excess (de) and multi-step synthetic yield
Target Compound Data1,6-Dihydrocarvone (>95% de in Michael adducts; 24% overall yield in 3-Oxo-11,12,13-trihydroxyeudesm-4-ene synthesis)
Comparator Or BaselineCarvone (Requires additional reduction steps; direct use yields complex mixtures and low yields)
Quantified DifferenceEliminates 1-2 synthetic steps while securing >95% stereoselectivity
ConditionsAsymmetric Michael addition and Robinson annulation in organic synthesis workflows

Streamlines pharmaceutical and fine chemical manufacturing by providing a reliable, ready-to-use chiral starting material, significantly reducing downstream purification costs.

Elimination of Contact Sensitization for Topical Applications

Carvone is a recognized contact allergen, primarily due to its alpha,beta-unsaturated ketone acting as a Michael acceptor with skin proteins, triggering significant erythema responses in dermatological assays [1]. 1,6-Dihydrocarvone, lacking this reactive conjugated system, shows no eliciting allergic effect even at high concentrations (e.g., 6.63 × 10^-5 mol/g). Furthermore, clinical studies have demonstrated that dihydrocarvone can actively inhibit the sensitizing capacity of carvone when the two are mixed, acting as a potent quencher [2].

Evidence DimensionContact sensitization (erythema response rate)
Target Compound Data1,6-Dihydrocarvone (0% positive allergic reaction at 6.63 × 10^-5 mol/g)
Comparator Or BaselineCarvone (Significant positive erythema response at 3.33 × 10^-5 mol/g)
Quantified DifferenceComplete elimination of eliciting allergic effect and active quenching of carvone allergy
ConditionsGuinea pig sensitization assay and human patch testing

Essential for cosmetic and dermatological procurement, allowing the inclusion of minty/herbal organoleptic profiles without triggering regulatory or safety concerns regarding allergens.

Chiral Precursor in Pharmaceutical Synthesis

Directly leveraging its >95% stereoselectivity in Michael additions[1], 1,6-dihydrocarvone is the preferred starting material for synthesizing antimalarial dispiro-1,2,4,5-tetraoxanes, lucinone, and biologically active eudesmanolides. It is the right choice when eliminating the yield-reducing pre-reduction steps required by carvone is necessary.

Hypoallergenic Fragrance and Cosmetic Formulation

Because it completely eliminates the Michael-acceptor-driven contact sensitization associated with unsaturated monoterpenes [2], dihydrocarvone is the optimal choice for premium perfumes, lotions, and soaps requiring a stable woody-minty profile without regulatory allergen warnings.

Stable Agricultural and Biopesticide Agents

Capitalizing on its exceptional photolytic and oxidative stability [3], dihydrocarvone is highly effective in the formulation of biopesticides and insect repellents (e.g., against the rice weevil, Sitophilus oryzae), where environmental persistence and low phytotoxicity are critical for field performance.

Physical Description

almost colourless liquid with a herbaceous, spearmint-like odou

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

87.00 to 88.00 °C. @ 6.00 mm Hg

Heavy Atom Count

11

Density

0.923-0.928

LogP

2.85

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1398 of 1437 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7764-50-3
5948-04-9

Wikipedia

Dihydrocarvone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-methyl-5-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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